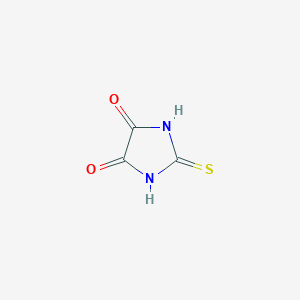

2-thioxo-4,5-Imidazolidinedione

Descripción general

Descripción

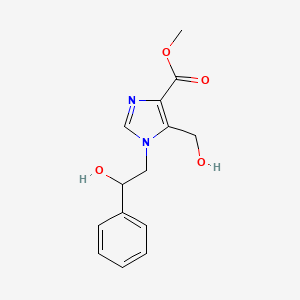

2-Thioxo-4,5-imidazolidinedione is a chemical compound that serves as a core structure for various derivatives with potential pharmacological properties. The compound is characterized by the presence of a thioxo group and an imidazolidinedione ring, which can be modified to create a wide range of derivatives with diverse biological activities .

Synthesis Analysis

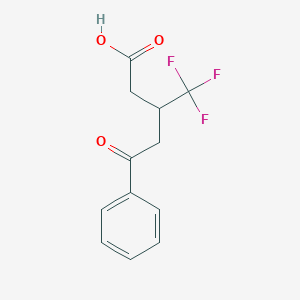

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the one-pot, four-component reaction of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides, yielding imidazo[2,1-b]thiazol-5-amine derivatives . Another method describes the synthesis of symmetrical and unsymmetrical 2-thioxoimidazolidine-4,5-dicarboxylates from vicinal diisothiocyanatocarboxylates through partial hydrolysis or addition of primary and secondary amines . Additionally, 2-thiohydantoins can be reduced to 4(5)-hydroxyimidazolidine-2-thiones, which then eliminate water to form imidazole-2-thiones under mild conditions .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a thioxo group attached to an imidazolidinedione ring. This core structure can be further functionalized to create a variety of compounds with different substituents, leading to the formation of novel bicyclic systems such as imidazo[2,1-b]thiazoles or spiro-linked imidazolidine-oxindoles .

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions, which are essential for the synthesis of pharmacologically relevant compounds. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds that can rearrange to form spiro-linked structures . The functionalization of the thioxo moiety allows for the synthesis of amino derivatives and triazolo-linked compounds . Moreover, the cycloaddition of cyanothioformamide with phenyl isocyanate leads to the formation of imidazolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of the substituents. These properties are crucial for their biological activity and potential as pharmacological agents. For example, the light-dependent inhibition of tumor necrosis factor-alpha by certain derivatives indicates the importance of electronic properties in their structure-activity relationship . The diastereoselective synthesis of thioxo-imidazolidines also highlights the significance of stereochemistry in determining the properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Investigations

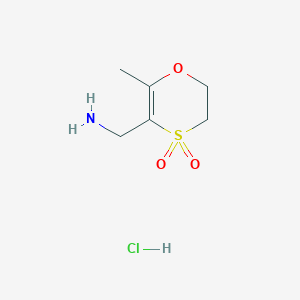

2-Thioxo-4,5-imidazolidinedione derivatives have been synthesized and investigated for their pharmacological activities. For instance, studies have shown that certain derivatives exhibit anticonvulsant activity, highlighting their potential in central nervous system-related applications (Żankowska‐Jasińska et al., 1990), (Żankowska‐Jasińska et al., 1990).

Anticancer Properties

Research has also explored the anticancer properties of 2-thioxo-imidazolidin-4-ones, demonstrating their effectiveness as anticancer agents against certain cancer cell lines. This suggests a potential role in developing novel cancer therapies (Jiheel et al., 2020).

Herbicidal Applications

Some derivatives of this compound have shown herbicidal activity, indicating their use in agricultural applications. For example, specific compounds demonstrated good herbicidal activity against certain plant species (Li et al., 2013).

Antidiabetic Activity

Studies have also revealed the insulinotropic activities of certain chromonyl-2,4-thiazolidinediones/imidazolidinediones derivatives in INS-1 cells, suggesting their potential use in managing diabetes (Ceylan-Ünlüsoy et al., 2010).

Anti-inflammatory and Analgesic Activities

Research on 5-thioxoimidazolidine-2-one derivatives has shown significant anti-inflammatory and analgesic activities. This includes the inhibition of cyclooxygenase enzymes, indicating their potential in the development of new anti-inflammatory and analgesic drugs (El-Sharief et al., 2019).

Antibacterial and Antifungal Activities

New imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant effectiveness against various organisms (Ammar et al., 2016).

Mecanismo De Acción

Target of Action

2-Thioxo-4,5-Imidazolidinedione, also known as thioparabanic acid, is a compound with a broad range of pharmacological properties . The primary targets of this compound are yet to be fully resolved, but it has been reported that some of the N-aminoimidazoline-2-thione derivatives, which are similar to this compound, interfere with an immediate postintegrational event occurring after integration of the viral DNA into the host cell genome .

Mode of Action

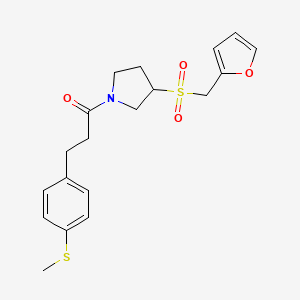

The interaction of this compound with its targets results in a variety of biological activities. For instance, it has been evaluated as a fatty acid amide hydrolase (FAAH) inhibitor, which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse due to its broad pharmacological profile. It has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory, and anti-HIV properties . These activities suggest that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its broad range of biological activities. For instance, it has been reported to exhibit antimicrobial activity, suggesting that it may have effects on bacterial cell wall synthesis or other key cellular processes .

Propiedades

IUPAC Name |

2-sulfanylideneimidazolidine-4,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKQOIAYNHSOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873454 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496-89-9 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPARABANIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)

![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)